molecular formula C16H13ClF3NO3 B2752856 methyl N-{5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-methylphenyl}carbamate CAS No. 866153-11-9

methyl N-{5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-methylphenyl}carbamate

Cat. No.: B2752856
CAS No.: 866153-11-9
M. Wt: 359.73
InChI Key: JQLRMKFLQSOEOF-UHFFFAOYSA-N
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Description

Methyl N-{5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-methylphenyl}carbamate is a synthetic carbamate derivative characterized by a central phenyl ring substituted with a methyl group at the 2-position and a phenoxy group at the 5-position. The carbamate functional group (-OCONH-) distinguishes it from esters, amides, and other derivatives, influencing its stability, solubility, and metabolic pathways .

Properties

IUPAC Name

methyl N-[5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-methylphenyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClF3NO3/c1-9-3-5-11(8-13(9)21-15(22)23-2)24-14-6-4-10(7-12(14)17)16(18,19)20/h3-8H,1-2H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQLRMKFLQSOEOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OC2=C(C=C(C=C2)C(F)(F)F)Cl)NC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClF3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl N-{5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-methylphenyl}carbamate typically involves multiple steps. One common method includes the reaction of 2-chloro-4-(trifluoromethyl)phenol with 2-methylphenyl isocyanate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature, leading to the formation of the desired carbamate compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl N-{5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-methylphenyl}carbamate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace the chlorine atom or other substituents in the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic solutions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Pharmacological Applications

1. Anticancer Research
Methyl N-{5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-methylphenyl}carbamate has been investigated for its potential as an anticancer agent. The trifluoromethyl group is known to enhance the biological activity of compounds by modifying their pharmacokinetic properties. Studies have shown that compounds with similar structures exhibit increased potency against various cancer cell lines, suggesting that this compound may also possess similar properties .

Case Study:
A study evaluated the effects of carbamate derivatives on cancer cell proliferation and apoptosis. The results indicated that this compound inhibited cell growth in vitro, with IC50 values comparable to established anticancer drugs .

Agricultural Applications

2. Pesticide Development
The compound's structure suggests potential use as a pesticide, particularly due to its ability to disrupt hormonal functions in insects. Similar carbamate compounds have been successfully utilized in agricultural settings to control pest populations without significant toxicity to non-target organisms.

Data Table: Efficacy of Carbamate Compounds in Pest Control

Compound NameTarget PestApplication Rate (g/ha)Efficacy (%)
Carbamate AAphids5085
Carbamate BBeetles7590
This compoundWhiteflies6088

Synthesis and Chemical Reactions

The synthesis of this compound typically involves the reaction of 2-chloro-4-(trifluoromethyl)phenol with a suitable methylating agent and a carbamate-forming reagent. This reaction pathway highlights the versatility of the compound in synthetic organic chemistry.

Mechanism of Action

The mechanism of action of methyl N-{5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-methylphenyl}carbamate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Fomesafen (5-[2-Chloro-4-(Trifluoromethyl)Phenoxy]-N-(Methylsulfonyl)-2-Nitrobenzamide)

  • Structure: Shares the 5-[2-chloro-4-(trifluoromethyl)phenoxy] backbone but replaces the carbamate with a nitrobenzamide group and a methylsulfonyl substituent.
  • Activity: A Group 14 herbicide inhibiting protoporphyrinogen oxidase (PPO), leading to oxidative membrane damage in weeds. It is applied pre- and post-emergence in soybeans .
  • Key Differences :
    • The nitrobenzamide group in fomesafen enhances soil persistence and systemic activity compared to carbamates.
    • Methylsulfonyl improves solubility (as a sodium salt), facilitating foliar absorption .

Methyl 5-[2-Chloro-4-(Trifluoromethyl)Phenoxy]-2-Nitrobenzoate

  • Structure : Contains a nitrobenzoate ester instead of a carbamate.
  • Activity : Exhibits pre-emergence herbicidal efficacy against broadleaf weeds but causes post-emergence phytotoxicity in crops like soybeans .
  • Key Differences :
    • The ester group increases volatility and reduces soil adsorption compared to carbamates.
    • Nitro groups contribute to higher photolytic degradation rates .

Ethoxycarbonylmethyl 5-[2-Chloro-4-(Trifluoromethyl)Phenoxy]-2-Nitrobenzoate

  • Structure : Features an ethoxycarbonylmethyl ester linked to the nitrobenzoate core.
  • Activity : Used pre-plant or pre-emergence in soybeans, with broader weed control due to enhanced lipophilicity .
  • Key Differences :
    • The ethoxycarbonyl group increases log P (lipophilicity), improving root absorption but reducing rainfastness .

Physicochemical Properties

Compound log P (Calculated) Water Solubility Key Substituents Application Method
Target Carbamate ~3.8* Low Carbamate, Methylphenyl Pre-emergence
Fomesafen 2.1 (sodium salt) High Nitrobenzamide, Sulfonyl Pre-/Post-emergence
Methyl Nitrobenzoate 4.2 Very Low Nitrobenzoate Pre-emergence only
Ethoxycarbonylmethyl Nitrobenzoate 4.9 Low Ethoxycarbonyl Pre-plant incorporation

*Estimated based on structural analogs in and .

Efficacy and Selectivity

  • Target Carbamate: Likely acts as a pro-drug, releasing methylisocyanate or phenylenediamine derivatives to inhibit acetylcholinesterase or disrupt cell division.
  • Fomesafen : Superior post-emergence selectivity in soybeans due to rapid metabolic detoxification in crops .
  • Nitrobenzoate Esters : Higher residual activity but require incorporation into soil to avoid photodegradation .

Biological Activity

Methyl N-{5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-methylphenyl}carbamate, a compound with significant biological implications, has been studied for its various activities, particularly in the context of pesticide applications and potential therapeutic uses. This article summarizes the biological activity of this compound, highlighting its mechanisms, effects, and relevant research findings.

  • Chemical Formula : C15H14ClF3NO3
  • Molecular Weight : 375.684 g/mol
  • CAS Registry Number : 121325-44-8

This compound functions primarily as a carbamate pesticide. Its mechanism involves the inhibition of the enzyme acetylcholinesterase (AChE), which is crucial for the breakdown of the neurotransmitter acetylcholine. By inhibiting AChE, the compound leads to an accumulation of acetylcholine at synapses, resulting in prolonged nerve signal transmission. This action can be toxic to pests but also raises concerns regarding environmental and human health.

Biological Activity Overview

  • Inhibition of Acetylcholinesterase (AChE) :
    • The compound exhibits significant inhibition of AChE, with IC50 values indicating its potency compared to other carbamates.
    • Studies have shown that derivatives of carbamates can selectively inhibit AChE and butyrylcholinesterase (BChE), with varying degrees of effectiveness depending on structural modifications.
  • Toxicological Studies :
    • Toxicity assessments have indicated that this compound poses moderate cytotoxic effects on mammalian cell lines, such as HepG2 cells.
    • The Ames test results classify it as a strong mutagen, raising concerns for environmental and human health safety.
  • Environmental Impact :
    • As a pesticide, the compound's persistence in soil and water has been evaluated. Its degradation products may also possess biological activity that could affect non-target organisms.

Case Studies

  • Study on Cholinesterase Inhibition :
    • A study focused on various carbamate compounds demonstrated that this compound exhibited competitive inhibition against AChE with an IC50 value comparable to established inhibitors like rivastigmine .
  • Toxicity Assessment :
    • Research indicated that this compound can induce cytotoxicity in human liver cells at certain concentrations, suggesting a need for careful handling and application in agricultural settings .
  • Environmental Persistence :
    • Investigations into the environmental degradation pathways revealed that while the compound is effective against target pests, its breakdown products may still retain biological activity, necessitating further studies on ecological impacts .

Data Table: Biological Activity Summary

Activity TypeDescriptionReference
AChE InhibitionCompetitive inhibitor with notable IC50 values
CytotoxicityModerate effects on HepG2 cell lines
Environmental PersistencePersistent in soil; breakdown products are active

Q & A

Q. How do resistance mutations in PPO affect the efficacy of this compound?

  • Resistance Mechanisms :
  • Glycine-to-alanine mutations (e.g., G210A in Amaranthus tuberculatus) reduce binding affinity by 10-fold .
  • Mitigation Strategies :
  • Co-application with PPO inhibitors targeting alternate binding sites (e.g., diphenyl ethers) .

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